molecular formula C7H10O B14696215 2-Oxatricyclo[4.2.0.0~1,3~]octane CAS No. 26147-41-1

2-Oxatricyclo[4.2.0.0~1,3~]octane

Cat. No.: B14696215
CAS No.: 26147-41-1
M. Wt: 110.15 g/mol
InChI Key: OOYKPPQLUNFCTD-UHFFFAOYSA-N
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Description

2-Oxatricyclo[4200~1,3~]octane is a unique organic compound characterized by its tricyclic structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxatricyclo[4.2.0.0~1,3~]octane can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds, which are essential for various applications.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxatricyclo[4.2.0.0~1,3~]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized using peracids to form epoxides . Bromination reactions can also occur, leading to the formation of bromolactones .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include peracids for oxidation and bromine for bromination. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from the reactions of this compound include epoxides and bromolactones. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

2-Oxatricyclo[4.2.0.0~1,3~]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxatricyclo[4.2.0.0~1,3~]octane involves its interaction with molecular targets through its reactive functional groups. The compound can undergo various transformations, leading to the formation of intermediates that interact with specific pathways in biological systems .

Comparison with Similar Compounds

Properties

CAS No.

26147-41-1

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

2-oxatricyclo[4.2.0.01,3]octane

InChI

InChI=1S/C7H10O/c1-2-6-7(8-6)4-3-5(1)7/h5-6H,1-4H2

InChI Key

OOYKPPQLUNFCTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3(C1CC3)O2

Origin of Product

United States

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